p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Overview
Description
P-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a substrate used for the rapid colorimetric assay of N-Acetyl-β-glucosaminidase . It has a molecular weight of 468.41 and a molecular formula of C20H24N2O11 .
Synthesis Analysis
The synthesis of p-nitrophenyl-2-acetamido-3,4,6-tri-O-acetyl-2-desoxy- β -D-glucopyranoside involves the treatment of the corresponding mono- and disaccharide chlorides with potassium or sodium p-nitrophenoxide in dimethylformamide .Scientific Research Applications
Preparation of Glycosaminides
This compound is used in the preparation of p-Nitrophenyl-α-D-glycosaminides. The synthesis involves the treatment of the corresponding mono- and disaccharide chlorides with potassium or sodium p-nitrophenoxide in dimethylformamide .
Drug Development
This compound is extensively employed in drug development. It has shown potential as an effective substrate to evaluate the enzymatic activity of glycosidases .
Colorimetric Assay of N-Acetyl-β-glucosaminidase
p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a useful substrate for the rapid colorimetric assay of N-Acetyl-β-glucosaminidase .
Study of β-N-Acetylglucosaminidases
As a pivotal substrate, this compound unravels the profound complexities associated with β-N-acetylglucosaminidases .
Preparation of 2-Acetamido-3-O-methyl-2-deoxy-β-d-glucopyranoside
This compound is used in the preparation of p-Nitrophenyl 2-Acetamido-3-O-methyl-2-deoxy-β-d-glucopyranoside .
Acetylated Glycosoaminyl Chlorides Production
The starting acetylated glycosoaminyl chlorides were obtained in high yield by the action of dry HCl in acetyl chloride on N-acetyl-D-glucosamine or on chitobiose octa-acetate .
Mechanism of Action
Target of Action
The primary target of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is N-Acetyl-β-glucosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans by removing terminal β-linked N-acetylglucosamine residues in the lysosome.
Mode of Action
p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside acts as a substrate for N-Acetyl-β-glucosaminidase . The enzyme cleaves the compound, resulting in the release of p-nitrophenol, which can be detected by its yellow color in a basic solution. This colorimetric change allows for the rapid assay of N-Acetyl-β-glucosaminidase activity.
Biochemical Pathways
The compound is involved in the lysosomal catabolic process where N-Acetyl-β-glucosaminidase is active . By acting as a substrate for the enzyme, it participates in the breakdown of complex molecules. The downstream effects of this pathway include the recycling of cellular components and the provision of building blocks for cellular repair and growth.
Pharmacokinetics
As a substrate for a lysosomal enzyme, it is likely internalized into cells and transported to the lysosome where it interacts with n-acetyl-β-glucosaminidase .
Result of Action
The cleavage of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside by N-Acetyl-β-glucosaminidase results in the release of p-nitrophenol . This can be detected colorimetrically, providing a measure of the enzyme’s activity. This can be useful in research and diagnostic settings, particularly in diseases where N-Acetyl-β-glucosaminidase activity is altered.
Action Environment
The action of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is influenced by the intracellular environment , particularly the conditions within the lysosome . Factors such as pH, the presence of other substrates, and the overall health of the cell can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-LASHMREHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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